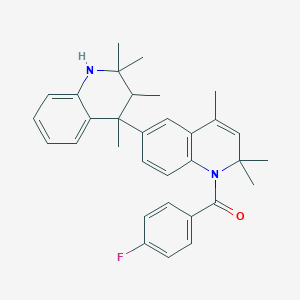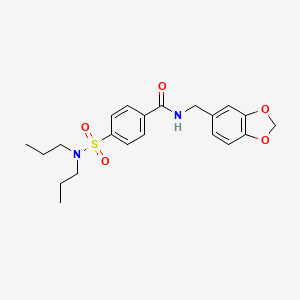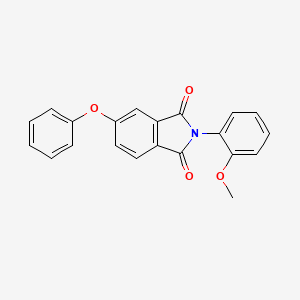![molecular formula C16H14N2O2S2 B11541116 N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B11541116.png)
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C₁₄H₁₁N₃O₂S₂ .
- The compound features a thiazole ring (a five-membered ring containing three carbon, one sulfur, and one nitrogen atom) attached to a phenyl group.
- Thiazoles are part of the azole heterocycles, which also include imidazoles and oxazoles.
- The aromaticity of the thiazole ring arises from the delocalization of π-electrons of the sulfur atom, satisfying Hückel’s rule.
- Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents.
- Interestingly, thiazole is naturally found in Vitamin B₁ (thiamine), which plays a crucial role in energy metabolism and nervous system function .
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide: is a heterocyclic organic compound.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves various methods, including condensation reactions.
Reaction Conditions: Specific conditions depend on the synthetic route chosen.
Industrial Production: While I don’t have specific industrial production details, research labs typically produce it on a smaller scale.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These vary based on the specific reaction type.
Major Products: The products formed depend on the reaction conditions. For instance, oxidation may yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: Some derivatives exhibit antimicrobial, antifungal, or antitumor properties.
Industry: Employed in the synthesis of other compounds.
Mechanism of Action
- The exact mechanism isn’t well-documented for this specific compound.
- It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other thiazole derivatives, such as sulfathiazole, Ritonavir, and Abafungin, exhibit diverse biological activities.
Uniqueness: Highlight its distinct features compared to these similar compounds.
Remember that scientific research continually evolves, so further studies may reveal additional aspects of this compound
Properties
Molecular Formula |
C16H14N2O2S2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H14N2O2S2/c1-12-17-16(11-21-12)13-6-5-7-14(10-13)18-22(19,20)15-8-3-2-4-9-15/h2-11,18H,1H3 |
InChI Key |
WDFAHVMZKZYCNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(E)-(3-iodophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11541052.png)
![4,4'-[benzene-1,3-diylbis(iminomethylylidene)]bis[2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11541059.png)
![5-({6-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11541060.png)


![(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B11541087.png)
![2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol](/img/structure/B11541088.png)

![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11541099.png)

![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B11541105.png)
![2-chloro-6-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11541114.png)
![2-Amino-4-(5-bromothiophen-2-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11541127.png)

